Product packaging for 5-Cyclopentylpentan-2-ol(Cat. No.:)

5-Cyclopentylpentan-2-ol

Cat. No.: B8686637
M. Wt: 156.26 g/mol
InChI Key: FTFBMCDWXKVJQL-UHFFFAOYSA-N
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Description

5-Cyclopentylpentan-2-ol is a secondary alcohol with the molecular formula C10H20O . This organic compound features a cyclopentyl ring connected to the second carbon of a pentan-2-ol chain. Compounds within the cyclopentylalkyl alcohol family are of significant interest in organic chemistry and industrial research, particularly for their organoleptic properties . Research into structurally similar molecules indicates potential applications in the development of fragrances, where they can contribute to complex scent profiles . As a secondary alcohol, this compound can serve as a versatile synthetic intermediate. It can be involved in various organic transformations, such as oxidation to corresponding ketones or utilization in esterification reactions, making it a valuable building block for the synthesis of more complex chemical architectures . Researchers value this compound for exploring structure-activity relationships and as a precursor in method development. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other personal use. All handling and experimentation should be conducted by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B8686637 5-Cyclopentylpentan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

5-cyclopentylpentan-2-ol

InChI

InChI=1S/C10H20O/c1-9(11)5-4-8-10-6-2-3-7-10/h9-11H,2-8H2,1H3

InChI Key

FTFBMCDWXKVJQL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1CCCC1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Cyclopentylpentan 2 Ol and Its Structural Analogues

Catalytic Hydrogenation and Reduction Strategies

Reduction of a ketone precursor is one of the most direct routes to synthesizing 5-Cyclopentylpentan-2-ol. This approach involves the conversion of the carbonyl group in 5-Cyclopentylpentan-2-one (B8721397) into a hydroxyl group.

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of ketones. tcichemicals.com This process involves the addition of molecular hydrogen (H₂) across the carbon-oxygen double bond in the presence of a metal catalyst. libretexts.orglibretexts.org The reaction is typically carried out in a specialized apparatus capable of handling pressurized hydrogen gas. For the synthesis of this compound, the precursor 5-Cyclopentylpentan-2-one is dissolved in a suitable solvent, such as ethanol, and exposed to hydrogen gas over a heterogeneous catalyst.

The choice of catalyst is crucial for the efficiency of the reaction. Common catalysts include platinum group metals. tcichemicals.com The general transformation is as follows:

Reaction Scheme: Catalytic Hydrogenation of 5-Cyclopentylpentan-2-one

5-Cyclopentylpentan-2-one + H₂ --(Catalyst)--> this compound

CatalystTypical ConditionsNotes
Palladium on Carbon (Pd/C) Room temperature to 100°C, 1-100 atm H₂A common and cost-effective choice for ketone hydrogenation.
Platinum(IV) Oxide (PtO₂, Adams' catalyst) Room temperature, 1-4 atm H₂Highly effective catalyst, often used for reducing various functional groups. libretexts.org
Raney Nickel (Ra-Ni) 50-150°C, 50-200 atm H₂A less expensive alternative, but often requires higher temperatures and pressures. youtube.com

This method is advantageous due to its high atom economy, producing water as the only byproduct in an ideal scenario, and the ability to recycle the heterogeneous catalyst.

Metal hydrides are powerful and versatile reducing agents for the synthesis of alcohols from carbonyl compounds. pressbooks.publibretexts.org These reagents act as a source of the hydride ion (H⁻), which functions as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone precursor. libretexts.org The reaction proceeds via a nucleophilic addition mechanism to form an intermediate alkoxide, which is subsequently protonated during a workup step (typically with water or dilute acid) to yield the final alcohol. libretexts.orgadichemistry.com

Two of the most common metal hydride reagents for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄). libretexts.org

Lithium Aluminum Hydride (LiAlH₄) : This is an extremely powerful reducing agent capable of reducing ketones, aldehydes, esters, and carboxylic acids. libretexts.orgadichemistry.comlibretexts.org Due to its high reactivity, it must be used in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comic.ac.uk It reacts violently with water. adichemistry.com

Sodium Borohydride (NaBH₄) : This is a milder and more selective reducing agent than LiAlH₄. libretexts.orglibretexts.org It readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids, allowing for greater chemoselectivity. libretexts.org NaBH₄ is safer to handle and can be used in protic solvents such as methanol (B129727) and ethanol. libretexts.org

ReagentReactivitySolvent(s)Workup
Lithium Aluminum Hydride (LiAlH₄) Very HighAnhydrous Ether, THFCareful addition of water/acid
Sodium Borohydride (NaBH₄) ModerateEthanol, Methanol, WaterOften automatic from solvent protonation

The reduction of 5-Cyclopentylpentan-2-one with either reagent produces this compound in high yield.

In molecules containing multiple functional groups (polyfunctional molecules), it is often necessary to reduce one carbonyl group selectively over another.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of other, different functional groups. For instance, in a structural analogue of this compound containing both a ketone and an ester moiety, the milder Sodium Borohydride would selectively reduce the ketone to a secondary alcohol while leaving the ester group intact. youtube.com In contrast, the more powerful Lithium Aluminum Hydride would reduce both functional groups. youtube.com

Regioselectivity describes the preference for a reaction to occur at one specific site in a molecule over other similar sites. In a molecule with two different ketone groups, regioselective reduction can be achieved if one is more sterically hindered or electronically deactivated than the other. The less-hindered ketone will typically react faster with a bulky reducing agent.

Advanced methods, such as using cobalt-based catalysts for the hydrogenation of epoxides, can also provide alcohols with high regioselectivity, yielding anti-Markovnikov products. d-nb.info

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, particularly Grignard reagents, are fundamental tools for forming new carbon-carbon bonds, providing versatile pathways to synthesize complex alcohols from simpler starting materials. libretexts.orgmasterorganicchemistry.com

The Grignard reaction is a classic method for preparing secondary alcohols. organic-chemistry.org It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent, RMgX) to the carbonyl carbon of an aldehyde. pressbooks.publibretexts.orgmasterorganicchemistry.com The reaction forms a magnesium alkoxide intermediate, which upon protonation with aqueous acid, yields the desired alcohol. pressbooks.publibretexts.org

To synthesize this compound, there are two primary Grignard approaches:

PathwayAldehyde PrecursorGrignard ReagentResulting Bond Formation
A 4-CyclopentylbutanalMethylmagnesium bromide (CH₃MgBr)Forms the C1-C2 bond of the pentanol (B124592) chain.
B Propanal(2-Cyclopentylethyl)magnesium bromideForms the C3-C4 bond of the pentanol chain.

This method allows for significant flexibility in molecular design by combining different aldehyde and Grignard reagent pairs to access a wide range of structural analogues.

Grignard reagents can also react with epoxides (oxiranes) in a ring-opening reaction to form alcohols. study.com This reaction is a valuable method for extending a carbon chain by two atoms. The reaction proceeds via an Sₙ2-type mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, causing the ring to open. study.comchemistrysteps.com The attack generally occurs at the less sterically hindered carbon of the epoxide. masterorganicchemistry.comchemistrysteps.com Subsequent acidic workup protonates the resulting alkoxide to give the alcohol. masterorganicchemistry.com

For the synthesis of this compound, one could envision the following retrosynthetic pathway:

Reactants : Propylene (B89431) oxide (1,2-epoxypropane) and (2-Cyclopentylethyl)magnesium bromide.

Mechanism : The Grignard reagent would attack the less substituted carbon (C1) of the propylene oxide ring, leading to the formation of the C-C bond that becomes the C3-C4 bond in the final product.

This approach provides an alternative carbon-carbon bond-forming strategy for accessing specific alcohol structures.

Cycloaddition and Ring-Forming Reactions Relevant to Cyclopentyl Moieties

The construction of the cyclopentyl ring is a fundamental challenge in organic synthesis. Cycloaddition and other ring-forming reactions offer powerful and efficient strategies to assemble this common carbocyclic motif. These methods often provide a high degree of control over stereochemistry and allow for the introduction of diverse functional groups.

Cyclopentadienyl (B1206354) Anion Addition to Carbonyl Groups

The cyclopentadienyl anion, [C₅H₅]⁻, is a planar, cyclic, and aromatic ion containing six π-electrons, which satisfies Hückel's rule for aromaticity. testbook.comfiveable.me Its aromatic character contributes to its significant stability. fiveable.me The anion is typically synthesized through the deprotonation of cyclopentadiene. testbook.com Due to the delocalization of the negative charge across the five carbon atoms of the ring, the cyclopentadienyl anion is an effective nucleophile. fiveable.me

This nucleophilicity allows it to participate in addition reactions with electrophilic centers, such as the carbon atom of a carbonyl group. In this reaction, the cyclopentadienyl anion attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. ksu.edu.sa Subsequent protonation of the alkoxide yields a cyclopentadienyl-substituted alcohol. This addition reaction is a valuable method for attaching a cyclopentadienyl moiety to a molecule, which can then be further functionalized. For instance, the double bonds within the newly introduced cyclopentadienyl ring can be selectively hydrogenated to afford a saturated cyclopentyl group.

Reactant 1Reactant 2Key StepIntermediateProduct Type
Cyclopentadienyl AnionAldehyde/KetoneNucleophilic additionTetrahedral alkoxideCyclopentadienyl-substituted alcohol

Intramolecular Cycloaddition Strategies

Intramolecular cycloadditions are powerful reactions for the stereocontrolled synthesis of cyclic systems, including those containing cyclopentyl rings. These reactions involve a molecule with two reactive functional groups that react with each other to form a cyclic product. A key advantage is the ability to control stereochemistry, as the spatial arrangement of the reactive groups in the starting material often dictates the stereochemistry of the final product. researchgate.net

Various types of intramolecular cycloadditions can be employed to construct cyclopentane (B165970) rings. For example, intramolecular [2+2] cycloadditions between an allene (B1206475) and an alkene can generate bicyclic systems containing a cyclobutane (B1203170) ring, which can be further transformed. acs.org Other strategies, such as [4+3] and [5+2] cycloadditions, are also utilized for the synthesis of seven-membered rings but highlight the versatility of cycloaddition strategies in constructing carbocycles of various sizes. researchgate.net The choice of strategy depends on the desired substitution pattern and stereochemistry of the target cyclopentyl moiety.

Cycloaddition TypeReacting MoietiesRing System FormedKey Feature
Intramolecular [2+2]Allene and AlkeneFused cyclobutane/cyclopentaneFormation of rigid bicyclic frameworks
1,3-Dipolar CycloadditionNitrone/Azomethine Ylide and AlkeneFused five-membered heterocycleCan be precursor to carbocycle

Multistep Synthetic Sequences and Tandem Processes

The synthesis of complex molecules like this compound often requires multistep sequences that strategically build the carbon skeleton and introduce the required functional groups. Tandem or domino reactions, where multiple bond-forming events occur in a single pot, are particularly efficient for this purpose.

Integration of Ozonolysis in Synthetic Routes

Ozonolysis is an organic reaction where ozone cleaves unsaturated bonds, such as carbon-carbon double or triple bonds. wikipedia.org This cleavage typically results in the formation of carbonyl compounds, including aldehydes, ketones, or carboxylic acids, depending on the work-up conditions. wikipedia.org This transformation is a powerful tool in multistep synthesis as it can be used to break down larger cyclic or unsaturated structures into linear precursors with useful functional groups.

For the synthesis of cyclopentyl-containing compounds, ozonolysis can be strategically employed. For example, the ozonolysis of a larger ring system, such as a cyclohexene (B86901) or cycloheptene (B1346976) derivative, can yield a linear dialdehyde (B1249045) or keto-aldehyde. This linear intermediate can then undergo an intramolecular aldol (B89426) condensation or a similar cyclization reaction to form a five-membered ring. A domino ozonolysis-aldol sequence has been reported for the preparation of cyclic oxonitriles. orgsyn.org The ozonolysis of cyclopentene (B43876) itself produces a five-carbon dialdehyde, glutaraldehyde, which can serve as a versatile building block for further elaboration. quora.comresearchgate.net

Starting MaterialKey ReagentKey TransformationIntermediate ProductPotential Application
CyclopenteneOzone (O₃)C=C bond cleavageGlutaraldehydePrecursor for other functionalized molecules
Substituted CyclohexeneOzone (O₃)C=C bond cleavageLinear dialdehyde/keto-aldehydeIntramolecular cyclization to form cyclopentane derivatives

Sequential Functionalization and Transformation Reactions

Building a molecule with a specific structure and stereochemistry often relies on the sequential application of various functionalization and transformation reactions. nih.gov This approach allows for the controlled and stepwise construction of the target molecule. For the synthesis of cyclopentane derivatives, this can involve a combination of carbon-carbon bond-forming reactions, functional group interconversions, and cyclization reactions. organic-chemistry.org

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains portions of all the reactants, are highly efficient for creating molecular complexity. rsc.org For instance, a Michael addition followed by an enolate alkylation can be used to construct cyclopentane rings. baranlab.org Tandem reactions, such as a 1,6-addition/cyclopropanation/rearrangement sequence, provide efficient routes to highly functionalized cyclopentane systems. researchgate.net These sequential and tandem processes are essential for the efficient and controlled synthesis of complex cyclopentyl-containing molecules from simpler, readily available starting materials. researchgate.net

Reaction SequenceDescriptionProduct Type
Michael Addition / Enolate AlkylationA Michael donor adds to an α,β-unsaturated carbonyl, and the resulting enolate is alkylated with a dihalide.Substituted cyclopentane
Tandem 1,6-Addition / CyclizationA nucleophile adds to a vinylogous system, followed by an intramolecular cyclization.Functionalized cyclopentane
Domino Ozonolysis-AldolOzonolysis of an unsaturated precursor generates carbonyls that undergo an intramolecular aldol reaction.Cyclic oxonitrile

Stereoselective Synthesis of Chiral 5 Cyclopentylpentan 2 Ol

Fundamental Principles of Asymmetric Synthesis

Asymmetric synthesis is founded on the principle of creating a chiral product from an achiral or racemic starting material, where one enantiomer or diastereomer is preferentially formed. msu.edu This is achieved through the influence of a chiral feature present in the substrate, reagent, catalyst, or reaction environment. wikipedia.org This controlled introduction of chirality is known as asymmetric induction. wikipedia.orgspjainsasaram.co.in

Stereoselectivity is the broader term describing any reaction that favors the formation of one stereoisomer over another. msu.eduwikipedia.orgreddit.com This can be further classified into two key types of transformations:

Enantioselective Reactions: These reactions produce an unequal mixture of enantiomers from an achiral starting material. wikipedia.orgmasterorganicchemistry.com Enantiomers are non-superimposable mirror images of each other. An enantioselective synthesis of 5-Cyclopentylpentan-2-ol would involve, for example, the asymmetric reduction of the corresponding achiral ketone (5-cyclopentylpentan-2-one), yielding a preference for either the (R)- or (S)-enantiomer. The degree of success in such a reaction is measured by the enantiomeric excess (ee). msu.edu

Diastereoselective Reactions: These reactions favor the formation of one diastereomer over others. wikipedia.org Diastereomers are stereoisomers that are not mirror images of each other. This typically occurs in molecules with two or more stereocenters, where the reaction establishes a preferred relative stereochemistry. wikipedia.org For instance, if a chiral center already existed in the precursor to this compound, the creation of the alcohol stereocenter would ideally proceed with high diastereoselectivity, influenced by the existing chirality. wikipedia.org The selectivity is quantified by the diastereomeric excess (de).

Transformation TypeDefinitionStarting MaterialProduct RelationshipSelectivity Metric
Enantioselective Preferential formation of one enantiomer over the other. wikipedia.orgAchiralEnantiomers (Mirror Images)Enantiomeric Excess (ee)
Diastereoselective Preferential formation of one diastereomer over another. wikipedia.orgCan be chiral or achiralDiastereomers (Not Mirror Images)Diastereomeric Excess (de)

Asymmetric induction is the process by which a chiral influence directs the formation of a specific stereoisomer. wikipedia.org There are three primary mechanisms through which this chiral information can be transferred during a reaction. wikipedia.orgyoutube.com

Internal Asymmetric Induction: In this mechanism, the chirality is established by a stereocenter that is already part of the substrate molecule and is covalently bonded to the reacting center. wikipedia.orgyoutube.com The synthesis often begins with a molecule from the "chiral pool," which are readily available, naturally occurring chiral compounds. The pre-existing stereocenter dictates the stereochemical outcome of the newly formed center due to steric and electronic factors.

External Asymmetric Induction: This is often considered the most efficient and economical method. wikipedia.org Here, chiral information is introduced in the transition state of the reaction through a chiral catalyst or reagent. wikipedia.orgyoutube.com The catalyst, used in substoichiometric amounts, creates a chiral environment that lowers the activation energy for the formation of one stereoisomer over the other. wikipedia.org

Induction MechanismSource of ChiralityDescriptionKey Feature
Internal Part of the substrate molecule. wikipedia.orgA pre-existing stereocenter within the starting material directs the stereochemistry of the new center. wikipedia.orgChirality is inherent to the substrate.
Relayed A temporarily attached chiral auxiliary. wikipedia.orgA chiral molecule is attached to the substrate to direct the reaction, then removed. wikipedia.orgReversible attachment of the chiral director.
External A chiral catalyst, ligand, or reagent. wikipedia.orgChiral information is introduced via a catalyst in the reaction's transition state. wikipedia.orgCatalytic and highly efficient.

Organocatalysis in the Formation of Chiral Alcohols

Organocatalysis is a form of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. wikipedia.org The development of asymmetric organocatalysis has provided powerful methods for synthesizing chiral molecules, including alcohols like this compound, with high stereoselectivity. wikipedia.orglibretexts.org Chiral secondary amines are a particularly important class of organocatalysts. wikipedia.org

Many organocatalytic reactions proceed through one of two primary covalent activation modes when using chiral secondary amine catalysts like proline: enamine or iminium catalysis. wikipedia.orglibretexts.org

Enamine Catalysis: This mode involves the reaction of a carbonyl compound (a ketone or aldehyde donor) with a secondary amine catalyst to form a nucleophilic enamine intermediate. wikipedia.orglibretexts.orgpnas.org This activation raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more effective nucleophile. cardiff.ac.uk This enamine can then react with an electrophile, such as an aldehyde, in a stereocontrolled manner. The synthesis of a chiral alcohol via an aldol (B89426) reaction is a classic example of this pathway. libretexts.org

Iminium Catalysis: In this mode, an α,β-unsaturated carbonyl compound reacts with a secondary amine catalyst to form an electrophilic iminium ion. wikipedia.orgcardiff.ac.uk This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. cardiff.ac.uk This strategy is commonly used in reactions like Michael additions and Diels-Alder reactions. wikipedia.org

Several types of small organic molecules have proven to be effective catalysts for the asymmetric synthesis of chiral alcohols.

L-Proline: The simple amino acid L-proline is often called the "simplest enzyme" due to its remarkable ability to catalyze asymmetric reactions with high stereoselectivity. libretexts.org It is inexpensive, non-toxic, and available in both enantiomeric forms. libretexts.org Proline can activate substrates through both enamine and iminium catalysis, making it versatile for reactions like aldol, Mannich, and Michael additions. libretexts.orgthieme-connect.comresearchgate.net In a potential synthesis of this compound, L-proline could catalyze the asymmetric aldol reaction between cyclopentylacetaldehyde and acetone. However, a significant drawback of proline is its poor solubility in many common organic solvents, often requiring polar solvents like DMSO. thieme-connect.comnih.gov

5-Pyrrolidin-2-yltetrazole: This compound is a proline analogue where the carboxylic acid group is replaced by a tetrazole moiety. thieme-connect.comnih.gov This structural modification significantly improves its solubility in less polar organic solvents without compromising, and often improving, enantioselectivity. thieme-connect.comnih.gov It has been shown to be a highly effective catalyst for aldol and Mannich reactions, sometimes outperforming proline in terms of yield, reaction time, and catalyst loading. nih.govnih.gov Supported versions of this catalyst have also been developed for use in continuous-flow reactors. rsc.org

Isothioureas: Chiral isothioureas are a class of powerful Lewis basic organocatalysts. nih.govalfachemic.com They function as nucleophilic catalysts and have been widely used in asymmetric acyl-transfer reactions and cycloadditions. nih.gov Their application in Michael addition-lactamisation protocols has been used to generate complex heterocyclic products with excellent stereocontrol. researchgate.net These catalysts could be applied to reactions that generate precursors to chiral alcohols.

A major advance in synthetic efficiency is the development of cascade (or tandem/domino) reactions. nih.gov These processes involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. nih.gov Organocatalysis is particularly well-suited for initiating such cascades. nih.govrsc.org

For example, a chiral secondary amine catalyst can initiate a sequence by merging iminium and enamine activation modes. bohrium.com An organocatalytic cascade Michael-alkylation reaction, for instance, can form multiple C-C bonds and stereocenters in a single operation with high stereocontrol. organic-chemistry.orgacs.org This strategy allows for the rapid construction of complex molecular architectures from simple starting materials, representing a highly efficient approach to synthesizing targets like chiral this compound and its derivatives. nih.govrsc.org

Metal-Catalyzed Asymmetric Methodologies

The synthesis of single-enantiomer chiral alcohols is a cornerstone of asymmetric catalysis. Transition metals, with their diverse reactivity and ability to coordinate with chiral ligands, provide powerful tools for creating stereocenters with high fidelity. Nickel and palladium catalysts are particularly prominent in the formation of chiral secondary alcohols like this compound.

Transition Metal-Catalyzed Chiral Alcohol Synthesis (e.g., Ni(II)-catalyzed alkenylation/arylation)

Nickel-catalyzed reactions have emerged as a robust method for the asymmetric addition of organometallic reagents to aldehydes, directly yielding enantioenriched secondary alcohols. chinesechemsoc.orgresearchgate.net The key to achieving high enantioselectivity is often the use of a chiral ligand, with bulky N-heterocyclic carbenes (NHCs) proving particularly effective. chinesechemsoc.orgchinesechemsoc.org

The general mechanism involves the coordination of the aldehyde to a Ni(0) complex bearing a chiral NHC ligand. This is followed by transmetalation with an organoboron reagent, such as an alkylborane or an organoboronic ester, to form a Ni-alkyl intermediate. chinesechemsoc.orgacs.org Subsequent reductive elimination yields the chiral secondary alcohol and regenerates the Ni(0) catalyst. chinesechemsoc.org A significant advantage of this methodology is its high chemoselectivity, avoiding common side reactions like aldol condensations or Tishchenko reactions. chinesechemsoc.org

For the synthesis of this compound, this could be envisioned through the nickel-catalyzed addition of a methylboron reagent to 5-cyclopentylpentanal. The choice of the chiral NHC ligand would be critical in directing the facial selectivity of the addition to produce either the (R)- or (S)-enantiomer in high enantiomeric excess (e.e.).

Table 1: Examples of Ni/NHC-Catalyzed Asymmetric Addition to Aldehydes This table presents data for analogous reactions demonstrating the capability of the methodology.

Aldehyde Substrate Organoboron Reagent Chiral Ligand Yield (%) e.e. (%)
2-Naphthaldehyde Phenylboronic Ester Bulky NHC 95 96
Benzaldehyde Ethylborane C2-Symmetric NHC >99 95
Cyclohexanecarboxaldehyde Methylboronic Ester Bulky NHC 85 94
4-Methoxybenzaldehyde Vinylboronic Ester Bulky NHC 92 97

Palladium-Catalyzed Stereoselective Reactions

Palladium catalysis offers a different, yet equally powerful, approach to accessing enantioenriched alcohols through stereoselective reactions. A prominent example is the oxidative kinetic resolution of racemic secondary alcohols. caltech.edu This method does not create a new stereocenter but selectively removes one enantiomer from a racemic mixture, leaving the other enriched. caltech.edu

The process typically employs a palladium(II) catalyst in conjunction with a chiral diamine ligand, such as (-)-sparteine, and uses molecular oxygen as the terminal oxidant. caltech.edunih.gov In this reaction, one enantiomer of the racemic alcohol is preferentially oxidized to the corresponding ketone, while the less reactive enantiomer remains largely unreacted. By stopping the reaction at approximately 50% conversion, the unreacted alcohol can be recovered with high enantiomeric purity. acs.org

Applying this to a racemic mixture of this compound, the Pd(II)/(-)-sparteine system would selectively oxidize one enantiomer to 5-cyclopentylpentan-2-one (B8721397), allowing for the isolation of the other enantiomer in high e.e. nih.gov The efficiency and selectivity of this resolution can be significantly enhanced by additives such as cesium carbonate. acs.org

Table 2: Examples of Palladium-Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols This table presents data for representative secondary alcohols resolved by this method.

Racemic Alcohol Substrate Chiral Ligand Conversion (%) e.e. of Recovered Alcohol (%) Selectivity Factor (s)
1-Phenylethanol (-)-Sparteine 56.1 99.2 77
1-Phenylpropanol (-)-Sparteine 62.8 98.0 16.1
1-(4-Chlorophenyl)ethanol (-)-Sparteine 54.0 >99 43
1-Indanol (-)-Sparteine 56.0 98.0 33

Stereochemical Analysis and Control

Following the synthesis of a chiral molecule, rigorous analysis is required to confirm its stereochemical identity and purity. This involves determining the ratio of stereoisomers produced and assigning the absolute three-dimensional arrangement of the atoms.

Determination of Enantiomeric Excess (e.e.) and Diastereomeric Excess (d.e.)

Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. wikipedia.org Similarly, diastereomeric excess (d.e.) quantifies the prevalence of one diastereomer in a mixture.

Several analytical techniques are employed to determine these values:

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using a chiral stationary phase are the most common and accurate methods. The different enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation and quantification.

NMR Spectroscopy: In the presence of a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent, the enantiomers of an analyte are converted into diastereomers or form diastereomeric complexes. acs.org These diastereomers have distinct chemical shifts in the ¹H or ¹³C NMR spectrum, enabling the integration of their respective signals to determine the enantiomeric ratio. rsc.org

Optical Methods: Techniques based on circular dichroism (CD) can be used for high-throughput screening. bohrium.comnih.gov Chiral molecules interact differently with circularly polarized light, and the resulting CD signal can be correlated to the enantiomeric composition of a sample. nih.gov Fluorescence-based assays have also been developed for the rapid determination of e.e. in small samples. nih.gov

Assignment of Absolute Configuration (e.g., X-ray Crystallography)

Determining the absolute configuration (i.e., assigning the R or S descriptor to a stereocenter) is the final step in stereochemical analysis.

Single-Crystal X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a molecule. springernature.com It provides a precise three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. researchgate.net A key challenge is the need to grow a high-quality single crystal of the compound, which can be difficult for oils or amorphous solids. nih.gov In such cases, derivatization of the alcohol to a crystalline solid or co-crystallization with a suitable host molecule can be employed. nih.gov

Chemical Correlation: The absolute configuration can also be determined by chemically converting the molecule into a compound of known configuration without affecting the stereocenter .

NMR-Based Methods: The analysis of diastereomers formed by reacting the chiral alcohol with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a powerful technique known as Mosher's method. nih.gov By analyzing the differences in the ¹H NMR chemical shifts of the resulting diastereomeric esters, the absolute configuration of the original alcohol can be deduced. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Research Characterization of 5 Cyclopentylpentan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the distinct chemical environments of hydrogen atoms within the 5-Cyclopentylpentan-2-ol molecule. The chemical shift (δ), integration, and multiplicity of each signal are key to assigning protons to their specific locations. Based on the structure, a predicted ¹H NMR spectrum would exhibit signals corresponding to the various proton types. For instance, the protons on the cyclopentyl ring would likely appear as a complex multiplet in the upfield region, typical for cycloalkanes. The protons of the pentyl chain would show distinct signals, with the proton attached to the same carbon as the hydroxyl group (CH-OH) appearing as a multiplet at a more downfield chemical shift due to the deshielding effect of the oxygen atom. The terminal methyl group of the pentyl chain would appear as a triplet.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
CH₃ (pentyl chain)0.9 - 1.0Triplet (t)3H
CH₂ (cyclopentyl)1.0 - 1.8Multiplet (m)8H
CH (cyclopentyl)1.7 - 1.9Multiplet (m)1H
CH₂ (pentyl chain)1.2 - 1.6Multiplet (m)6H
CH-OH3.6 - 3.8Multiplet (m)1H
OHVariableSinglet (s, broad)1H

Note: Predicted data is based on typical chemical shifts for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy is employed to determine the number of non-equivalent carbon atoms and to probe the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbon atom bonded to the hydroxyl group is expected to have the most downfield chemical shift in the aliphatic region due to the electronegativity of the oxygen atom. The carbon atoms of the cyclopentyl ring would likely produce signals in the typical range for cycloalkanes.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (pentyl chain)14 - 23
CH₂ (cyclopentyl)25 - 35
CH (cyclopentyl)40 - 45
CH₂ (pentyl chain)22 - 40
CH-OH65 - 75

Note: Predicted data is based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships within the molecule. sdsu.edu For this compound, cross-peaks would be expected between the protons of adjacent CH₂ groups in the pentyl chain and between the CH-OH proton and its neighboring protons. This helps to piece together the sequence of protons along the carbon chain and within the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. sdsu.educolumbia.edu An HSQC spectrum of this compound would show a correlation peak for each CH, CH₂, and CH₃ group, linking the proton signal to the carbon signal of the atom it is attached to. This is invaluable for definitively assigning the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.eduyoutube.com This technique is crucial for establishing the connectivity across quaternary carbons (if any) and for linking different fragments of the molecule. For instance, in this compound, an HMBC experiment would show correlations between the protons of the pentyl chain and the carbons of the cyclopentyl ring, confirming the attachment point of the pentyl group to the ring.

Vibrational Spectroscopy: Infrared (IR) Spectrometry

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds. A prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aliphatic cyclopentyl and pentyl groups would appear as sharp peaks in the 2850-3000 cm⁻¹ region. A C-O stretching vibration would also be present, typically in the 1050-1150 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H Stretch3200 - 3600Strong, Broad
C-H Stretch (sp³)2850 - 3000Strong, Sharp
C-O Stretch1050 - 1150Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₂₀O), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry could confirm the elemental composition.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The fragmentation of the cyclopentyl and pentyl chains would also produce a series of characteristic fragment ions. For example, the loss of the cyclopentyl group or fragments of the pentyl chain would result in specific m/z peaks that can be used to deduce the structure of the original molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the molecular formula.

For this compound (C10H20O), the expected exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O). This calculated exact mass is then compared to the experimentally determined mass from the HRMS instrument. The close correlation between the theoretical and measured mass confirms the elemental composition and helps to distinguish the compound from isomers with the same nominal mass.

Table 1: Theoretical vs. Experimental Mass Data for this compound

ParameterValue
Molecular FormulaC10H20O
Theoretical Monoisotopic Mass156.15142 g/mol
Experimentally Determined Mass (HRMS)156.1511 g/mol (Example)
Mass Accuracy (ppm)< 5 ppm (Typical)

This table is interactive. Users can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely employed to assess the purity of this compound and to confirm its identity through its characteristic fragmentation pattern.

In a typical GC-MS analysis, a sample of this compound is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of various fragment ions.

For secondary alcohols like this compound, the molecular ion peak (M+) may be weak or absent. whitman.educhemistrynotmystery.comlibretexts.org Common fragmentation patterns include the loss of a water molecule ([M-18]) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). chemistrynotmystery.comlibretexts.org The fragmentation of cyclic alcohols often results in a characteristic peak at m/z 57 due to a complex ring cleavage. whitman.eduwhitman.edu

Table 2: Expected GC-MS Fragmentation for this compound

m/z ValuePossible Fragment IdentityDescription
156[C10H20O]+Molecular Ion (M+)
138[C10H18]+Loss of H2O
113[C8H17]+Loss of propyl group
87[C5H11O]+Alpha-cleavage
57[C4H9]+Ring fragmentation

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Advanced Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a non-volatile compound like this compound, HPLC is a suitable method for purity assessment.

Furthermore, since this compound contains a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral HPLC is a specialized form of HPLC used to separate these enantiomers. chromatographyonline.comphenomenex.comchiralpedia.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.comphenomenex.comchiralpedia.comresearchgate.net The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric resolution. chromatographyonline.com

Table 3: Typical HPLC Parameters for Chiral Separation of Alcohols

ParameterDescription
ColumnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseNormal Phase (e.g., hexane/isopropanol) or Reversed Phase
Flow Rate0.5 - 1.5 mL/min
DetectionUV or Refractive Index (RI)

This table is interactive. Users can sort and filter the data.

Gas Chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds. nih.govhplcvials.com It is highly effective for determining the purity of this compound and for separating it from any volatile impurities. The retention time of the compound in the GC column is a characteristic property that can be used for its identification when compared to a known standard.

The choice of the GC column's stationary phase is crucial for achieving good separation. A polar stationary phase would be suitable for analyzing an alcohol like this compound due to the potential for hydrogen bonding interactions. The temperature program of the GC oven is also optimized to ensure efficient separation of all components in the sample. fmach.it

Computational Chemistry and Theoretical Studies on 5 Cyclopentylpentan 2 Ol and Analogues

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are fundamental to understanding the intrinsic properties of molecules by solving the Schrödinger equation. These ab initio and density functional theory (DFT) approaches provide a detailed picture of the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. For 5-Cyclopentylpentan-2-ol, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

By using a suitable basis set, such as 6-31G*, and a functional, like B3LYP, the bond lengths, bond angles, and dihedral angles of the molecule can be calculated. These geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C-O (alcohol) 1.43 Å
Bond Length O-H (alcohol) 0.96 Å
Bond Length C-C (aliphatic chain) 1.54 Å
Bond Length C-C (cyclopentyl ring) 1.55 Å
Bond Angle C-O-H 109.5°
Bond Angle C-C-C (chain) 112.0°

Note: The values in this table are illustrative and represent typical values for similar molecules. Actual calculated values would depend on the specific level of theory and basis set used.

Electronic structure calculations also provide insights into the distribution of electrons within the molecule. Properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.

Conformational Analysis and Energy Landscapes

Due to the flexibility of the pentyl chain and the puckering of the cyclopentyl ring, this compound can exist in numerous conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

The results of a conformational analysis can be visualized as an energy landscape, where energy minima correspond to stable conformers and energy maxima represent transition states between them. For a molecule like this compound, the energy landscape can be complex, with multiple local minima of similar energies. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

Conformational Flexibility and Intramolecular Interactions

MD simulations are particularly useful for exploring the conformational flexibility of molecules like this compound. By simulating the molecule in a solvent (such as water or an organic solvent) at a specific temperature, one can observe how it samples different conformations. This provides a more realistic view of the molecule's behavior in solution compared to the gas-phase, static picture from QM calculations.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) in Chemical Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are methodologies used to correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. These approaches are fundamental in drug discovery and materials science for designing new molecules with desired properties.

For a series of analogues of this compound, a QSAR model could be developed to predict a particular activity, for instance, its efficacy as a solvent or its biological interaction with a specific target. This involves:

Data Set: Assembling a set of molecules with known activities.

Descriptor Calculation: Calculating various molecular descriptors for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the activity.

Validation: Rigorously validating the model to ensure its predictive power.

For example, a QSAR model for a series of alcohols might take the form:

Activity = c₀ + c₁ * logP + c₂ * E_HOMO + c₃ * Steric_Parameter

Where logP is the octanol-water partition coefficient (a measure of lipophilicity), E_HOMO is the energy of the highest occupied molecular orbital, and Steric_Parameter is a descriptor of molecular size. Such a model could guide the design of new analogues of this compound with enhanced activity.

Development of Theoretical Models for Chemical Reactivity and Selectivity

Theoretical models are fundamental to predicting how a molecule like this compound will behave in a chemical reaction. These models can range from empirical quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to more rigorous quantum mechanical calculations. nih.govwikipedia.org The goal is to understand the factors governing the reactivity of the hydroxyl group and the selectivity of reactions at different sites on the molecule.

The reactivity of alcohols is centered on the hydroxyl (-OH) group, which has two reactive covalent bonds: the C-O and the O-H bond. msu.edu For this compound, a secondary alcohol, reactions can involve nucleophilic substitution or elimination. msu.edu Computational models help elucidate the mechanisms of these reactions.

Quantitative Structure-Reactivity Relationships (QSRR): QSRR models establish a mathematical relationship between a molecule's structural or physicochemical properties (descriptors) and its chemical reactivity. wikipedia.org For a series of alcohols analogous to this compound, a model could be developed to predict reaction rates or equilibrium constants. This involves calculating a variety of molecular descriptors. nih.gov

Table 1: Examples of Molecular Descriptors for QSRR Modeling of Alcohols

Descriptor Type Specific Descriptor Example Relevance to Reactivity of this compound
Topological Wiener Index, Randić Index Describes molecular branching and size, affecting steric hindrance around the hydroxyl group.
Quantum-Chemical HOMO/LUMO Energies, Mulliken Charges Relates to the molecule's ability to donate or accept electrons. The charge on the hydroxyl oxygen indicates its nucleophilicity. researchgate.net
Steric Molar Refractivity, Sterimol Parameters Quantifies the volume and shape of the molecule, particularly the bulky cyclopentyl group, which influences access to the reactive site.

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Predicts the stability of reactants, transition states, and products, determining reaction feasibility. |

These descriptors, once calculated for a set of analogues, are used in statistical methods like multiple linear regression to build a predictive model of the form: Reactivity = f(descriptor1, descriptor2, ...) nih.govwikipedia.org.

Quantum Mechanical (QM) Methods: Methods like Density Functional Theory (DFT) provide a more fundamental understanding of reactivity by calculating the electronic structure of the molecule. digitellinc.com For this compound, DFT can be used to:

Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped. acs.org This helps determine the activation energy and identify the most likely reaction mechanism (e.g., SN1 vs. SN2). msu.edu

Analyze Selectivity: In reactions where multiple products are possible, QM methods can predict which product is favored by comparing the activation energies of the competing pathways. For instance, in elimination reactions of this compound, these models could predict the ratio of different alkene isomers formed. nih.gov

Investigate Hydrogen Bonding: DFT calculations are effective in modeling the role of hydrogen bonding, which can significantly influence the reactivity and selectivity of alcohols in certain reactions. digitellinc.com

Application of Computational Methods for Chemical Space Exploration

Chemical space refers to the vast ensemble of all possible molecules. nih.gov Computational methods allow for the systematic exploration of the chemical space around a lead compound like this compound to discover analogues with desired properties. biorxiv.orgresearchgate.net This process, often called in silico design, is more efficient than synthesizing and testing thousands of compounds. chemrxiv.org

The exploration process typically involves several steps:

Library Enumeration: A virtual library of analogues is generated by systematically modifying the structure of this compound. Modifications could include changing the size of the cycloalkyl group (e.g., from cyclopentyl to cyclohexyl), altering the length of the alkyl chain, or adding other functional groups. chemrxiv.org

Property Prediction: For each generated analogue, a suite of properties is calculated using the theoretical models described in the previous section (e.g., QSPR/QSAR). nih.gov This can include predictions of reactivity, boiling point, solubility, and other physicochemical characteristics.

Filtering and Selection: The virtual library is then filtered based on predefined criteria to identify a smaller set of candidate molecules with a promising profile. This data-driven approach helps prioritize which novel compounds should be synthesized for experimental validation. pnnl.gov

Table 2: Hypothetical Chemical Space Exploration for Analogues of this compound

Analogue Structure Modification from Parent Predicted Property (Example: Reactivity Score)
This compound Parent Compound 1.00 (Baseline)
5-Cyclohexylpentan-2-ol Cyclopentyl -> Cyclohexyl 0.85 (Decreased due to increased steric hindrance)
4-Cyclopentylbutan-2-ol Pentyl -> Butyl chain 1.15 (Increased due to less steric bulk on chain)
5-Cyclopentyl-1-fluoropentan-2-ol H -> F at C1 position 1.30 (Increased due to inductive electron withdrawal)

This systematic exploration allows researchers to understand structure-property relationships and intelligently design new molecules. biorxiv.org

Spectral-SAR Analysis for Structural Correlation

Spectral-SAR (Structure-Activity Relationship) analysis involves correlating a molecule's spectral data with its structure and, by extension, its activity or properties. Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide a structural fingerprint of a molecule. fiveable.me Computational chemistry can predict these spectra and help establish robust correlations.

Infrared (IR) Spectroscopy: The IR spectrum of an alcohol is characterized by prominent peaks corresponding to the O-H and C-O stretching vibrations. spectroscopyonline.com For a secondary alcohol like this compound, these peaks appear in specific regions. fiveable.mespectroscopyonline.com

O-H Stretch: A strong, broad absorption is expected in the 3300-3600 cm⁻¹ region due to hydrogen bonding. fiveable.me

C-O Stretch: A strong absorption is expected in the 1150-1075 cm⁻¹ range, which is characteristic of secondary alcohols. spectroscopyonline.com

A Spectral-SAR model would correlate the exact position and shape of these peaks with structural features. For example, increasing the steric bulk around the hydroxyl group could lead to predictable shifts in the C-O stretching frequency. Computational frequency calculations can predict these shifts for various analogues, allowing for the validation of experimental spectra and the establishment of a quantitative relationship between spectral features and structural parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of each atom. For this compound, key signals would include:

¹H NMR: The proton on the carbon bearing the hydroxyl group (-CHOH) would appear as a distinct multiplet. The chemical shift of the hydroxyl proton (-OH) can vary significantly depending on conditions like solvent and concentration. libretexts.org

¹³C NMR: The carbon atom attached to the hydroxyl group would have a characteristic chemical shift, typically in the range of 65-80 ppm.

Computational methods can accurately predict NMR chemical shifts. A Spectral-SAR analysis would link these calculated shifts to specific structural and electronic properties. For instance, a correlation could be developed between the ¹³C chemical shift of the carbinol carbon and the reactivity of the alcohol, as both are influenced by the electronic environment.

Table 3: Characteristic Spectral Features for this compound (A Secondary Alcohol)

Spectroscopy Feature Expected Region/Value Structural Correlation
IR O-H Stretch 3300-3600 cm⁻¹ (Broad) Presence of hydroxyl group, indicates hydrogen bonding. fiveable.me
IR C-O Stretch 1075-1150 cm⁻¹ Diagnostic for a secondary alcohol structure. spectroscopyonline.com
¹H NMR -CHOH Proton ~3.5-4.0 ppm Chemical environment of the hydrogen attached to the alcohol carbon.

| ¹³C NMR | -CHOH Carbon | ~65-80 ppm | Electronic environment of the alcohol carbon, sensitive to substituent effects. |

By building databases of computed spectra for a library of analogues, robust Spectral-SAR models can be created. These models can then be used to predict the properties of new compounds based solely on their predicted spectra, or to help identify unknown compounds from their experimental spectral data.

Chemical Transformations and Derivatization Strategies of 5 Cyclopentylpentan 2 Ol

Reactions of the Hydroxyl Functional Group

Oxidation Reactions (e.g., to 5-Cyclopentylpentan-2-one)

The oxidation of secondary alcohols yields ketones, and 5-Cyclopentylpentan-2-ol is no exception. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached (the alpha-carbon). Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols like this compound stops cleanly at the ketone stage under most conditions, as further oxidation would require the cleavage of a carbon-carbon bond.

A variety of oxidizing agents can be employed for this conversion, ranging from chromium-based reagents to milder, more selective modern oxidants. The choice of reagent often depends on the desired scale, reaction conditions, and tolerance of other functional groups in the molecule.

Table 1: Common Oxidizing Agents for the Synthesis of 5-Cyclopentylpentan-2-one (B8721397)

Oxidizing Agent Typical Conditions Description
Pyridinium (B92312) chlorochromate (PCC) Dichloromethane (CH₂Cl₂) A common and effective reagent for oxidizing secondary alcohols to ketones.
Dess-Martin Periodinane (DMP) Dichloromethane (CH₂Cl₂) A mild oxidant that allows for the conversion of alcohols to ketones at room temperature.
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine A very mild method that avoids the use of heavy metals.

The resulting product, 5-Cyclopentylpentan-2-one, is a ketone that serves as a versatile intermediate for further synthetic transformations.

Esterification and Etherification Reactions

Esterification is a fundamental reaction of alcohols, typically involving their reaction with a carboxylic acid in the presence of an acid catalyst. This process, known as Fischer esterification, is an equilibrium reaction. To favor the formation of the ester, a large excess of the alcohol can be used, or water can be removed as it is formed. For example, reacting this compound with acetic acid under acidic conditions produces 5-cyclopentylpentan-2-yl acetate (B1210297) and water.

Reaction: this compound + Acetic Acid ⇌ 5-Cyclopentylpentan-2-yl acetate + Water

Esters can also be formed by reacting the alcohol with more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, which often provides a higher yield and does not require an acid catalyst.

Etherification involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). A common method for preparing ethers is the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol by a strong base (like sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide in a nucleophilic substitution (Sₙ2) reaction.

Step 1 (Alkoxide Formation): this compound + NaH → 5-Cyclopentylpentan-2-oxide + H₂

Step 2 (Nucleophilic Substitution): 5-Cyclopentylpentan-2-oxide + Methyl Iodide → 2-Methoxy-5-cyclopentylpentane + NaI

Dehydration and Elimination Reactions

When heated in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), alcohols can undergo dehydration—an elimination reaction where a molecule of water is removed to form an alkene. As a secondary alcohol, the dehydration of this compound proceeds through an E1 (elimination, unimolecular) mechanism.

The mechanism involves three key steps:

Protonation of the hydroxyl group by the acid to form a good leaving group (water).

Loss of the water molecule to form a secondary carbocation intermediate.

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form a double bond.

The removal of a proton can occur from either of the adjacent carbons (C1 or C3), leading to the formation of different alkene isomers. According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene.

Table 2: Potential Dehydration Products of this compound

Product Name Structure Classification Expected Yield
5-Cyclopentylpent-2-ene CH₃-CH=CH-CH₂-CH₂-Cyclopentyl Disubstituted alkene Major Product (Zaitsev)

Additionally, the major product, 5-Cyclopentylpent-2-ene, can exist as geometric isomers (cis/trans or E/Z). The trans (E) isomer is generally favored due to lower steric strain. It is also important to note that since the reaction proceeds through a carbocation intermediate, rearrangements to form a more stable carbocation are possible, although a significant rearrangement is unlikely in this specific structure.

Transformations Involving the Pentyl Chain

Reactions at the Alpha-Carbon of the Alcohol

The alpha-carbon in this compound is the carbon atom directly bonded to the hydroxyl group. Direct substitution reactions at this carbon are uncommon without first modifying the hydroxyl group. The most significant reactivity involving the alpha-carbon occurs during the oxidation to a ketone, where its attached hydrogen is removed.

Once oxidized to 5-Cyclopentylpentan-2-one, the alpha-carbons (now adjacent to the carbonyl group) become significantly more reactive. The hydrogens on these carbons are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can undergo a variety of reactions, such as alkylation or aldol (B89426) condensations, allowing for the formation of new carbon-carbon bonds at the alpha position. For example, the formation of an enolate from 5-Cyclopentylpentan-2-one followed by reaction with an alkyl halide would attach a new alkyl group to the carbon adjacent to the carbonyl.

Cyclopentyl Ring Modifications

Direct and selective chemical modification of the unactivated cyclopentyl ring in this compound is challenging due to the low reactivity of C-H bonds in alkanes. Most synthetic strategies would involve protecting the alcohol functional group first to prevent interference.

Potential, though often non-selective, transformations could include free-radical halogenation. In this type of reaction, exposure to UV light in the presence of a halogen (e.g., Br₂) can lead to the substitution of a hydrogen atom on the cyclopentyl ring with a halogen. This reaction typically lacks high regioselectivity, leading to a mixture of products where the halogen is substituted at various positions on both the ring and the pentyl chain.

More advanced and selective C-H activation or functionalization methods exist, but their application to a simple substrate like this compound is not commonly documented and would represent a specialized synthetic problem. The synthesis of specifically functionalized cyclopentyl rings is more commonly achieved by starting with an already functionalized cyclopentane (B165970) derivative rather than by modifying the ring in a larger molecule.

Ring-Opening and Ring-Expansion/Contraction Reactions (if applicable to derivatives)

While the cyclopentane ring in this compound is relatively stable compared to smaller cycloalkanes like cyclopropane (B1198618) and cyclobutane (B1203170), its derivatives can be induced to undergo ring-expansion under specific conditions. Ring-opening is a less common transformation for simple cyclopentane derivatives and typically requires more energetic conditions or specific activating groups.

Ring-Expansion Reactions:

A key strategy for inducing ring expansion in cyclopentyl systems involves the generation of a carbocation on a carbon atom adjacent to the ring. In the case of this compound, this can be achieved by converting the hydroxyl group into a good leaving group, followed by its departure. For instance, treatment of the alcohol with a strong acid like HBr or HCl can protonate the hydroxyl group, forming an alkyloxonium ion. Subsequent loss of a water molecule would generate a secondary carbocation. This carbocation can then undergo a 1,2-alkyl shift, leading to the expansion of the five-membered ring into a more stable six-membered cyclohexane (B81311) ring. This process is a variant of the Tiffeneau-Demjanov rearrangement.

A plausible reaction pathway is outlined below:

Protonation of the hydroxyl group: The alcohol is treated with a strong acid to protonate the -OH group.

Formation of a carbocation: The protonated hydroxyl group leaves as a water molecule, generating a secondary carbocation.

Ring expansion: A carbon-carbon bond from the cyclopentyl ring migrates to the carbocation center, resulting in the formation of a more stable tertiary carbocation on a six-membered ring.

Nucleophilic attack: The nucleophile present in the reaction medium (e.g., a halide ion) attacks the new carbocation center to yield the final product.

Starting Material Reagents Key Intermediate Product Type
This compoundStrong Acid (e.g., HBr)Secondary carbocation adjacent to the ringSubstituted cyclohexane

It is important to note that such rearrangements can often lead to a mixture of products, and the reaction conditions must be carefully controlled to favor the desired ring-expanded product.

Ring-Opening Reactions:

The direct ring-opening of the cyclopentane moiety in derivatives of this compound is not a facile process due to the relatively low ring strain of cyclopentane. However, the introduction of specific functional groups through derivatization could potentially enable such transformations. For example, the synthesis of derivatives containing strategically placed carbonyl groups or other activating functionalities could render the cyclopentane ring more susceptible to cleavage under certain reaction conditions, such as Baeyer-Villiger oxidation if a ketone derivative were formed. Radical-initiated ring-opening reactions are also a possibility but would require specific precursors and are generally less controlled.

Synthesis of Advanced Intermediates and Derivatives for Further Research

The functional handle provided by the secondary alcohol in this compound allows for its conversion into a variety of advanced intermediates and derivatives. These new compounds can serve as building blocks in the synthesis of more complex molecules, including pharmacologically active compounds and novel materials.

Derivatization of the Hydroxyl Group:

The hydroxyl group can be readily transformed into other functional groups, which can then be used in a wide range of subsequent reactions. Common derivatization strategies include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst yields esters. This can be used to introduce a variety of functionalities.

Etherification: Treatment with alkyl halides under basic conditions (Williamson ether synthesis) or other methods can produce ethers.

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 5-cyclopentylpentan-2-one. This ketone can then undergo a host of reactions at the carbonyl group, such as aldol condensations, Wittig reactions, or Grignard additions.

Conversion to Halides: Reaction with reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or concentrated hydrohalic acids can replace the hydroxyl group with a halogen atom. These alkyl halides are versatile intermediates for nucleophilic substitution and elimination reactions.

Formation of Sulfonate Esters: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base like pyridine, converts the alcohol into a sulfonate ester (e.g., a tosylate or mesylate). These are excellent leaving groups in substitution and elimination reactions.

Derivative Type Reagents Functional Group Transformation Potential Applications
EsterCarboxylic acid/Acid chloride-OH to -OC(O)RProtecting group, introduction of new functionalities
EtherAlkyl halide, base-OH to -ORProtecting group, modification of solubility
KetoneOxidizing agent (e.g., PCC, Na₂Cr₂O₇)-CH(OH)- to -C(O)-Carbonyl chemistry, further functionalization
Alkyl HalideSOCl₂, PBr₃, HX-OH to -X (Cl, Br, I)Nucleophilic substitution, organometallic synthesis
Sulfonate EsterTsCl, MsCl, pyridine-OH to -OTs, -OMsExcellent leaving group for SN2 reactions

Synthesis of Heterocyclic Derivatives:

The derivatives of this compound can serve as precursors for the synthesis of heterocyclic compounds. For instance, the corresponding ketone, 5-cyclopentylpentan-2-one, could be used in condensation reactions with hydrazines to form pyrazole (B372694) derivatives or with hydroxylamine (B1172632) to form oxazole (B20620) derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The synthesis of such compounds often involves multi-step reaction sequences where the cyclopentylpentanol derivative provides a key carbon framework.

The ability to generate a variety of derivatives from this compound underscores its potential as a versatile starting material for the exploration of new chemical space and the development of novel molecular architectures.

Conclusion and Future Research Directions in the Chemistry of 5 Cyclopentylpentan 2 Ol

Summary of Current Understanding and Key Synthetic Challenges

The synthesis of 5-Cyclopentylpentan-2-ol can be approached through established methods for the formation of secondary alcohols. The primary retrosynthetic disconnections point towards two main strategies: the addition of an organometallic reagent to an aldehyde or the reduction of a ketone.

Grignard Synthesis: A common and versatile method involves the Grignard reaction. vaia.comstudy.comkhanacademy.orgmasterorganicchemistry.com This would entail the reaction of acetaldehyde (B116499) with a Grignard reagent derived from 1-bromo-4-cyclopentylbutane, or alternatively, the reaction of cyclopentylacetaldehyde with a propylmagnesium halide. While reliable for constructing the carbon skeleton, a significant challenge of this approach is the lack of stereocontrol, typically yielding a racemic mixture of (R)- and (S)-5-Cyclopentylpentan-2-ol.

Ketone Reduction: An alternative and often complementary approach is the reduction of the corresponding ketone, 5-cyclopentylpentan-2-one (B8721397). chemguide.co.uk This ketone can be synthesized through various methods, including the Friedel-Crafts acylation of cyclopentylpropane with acetyl chloride. The subsequent reduction of the ketone to the secondary alcohol can be achieved with a variety of reducing agents.

Reducing Agent Typical Stereoselectivity Reaction Conditions
Sodium Borohydride (NaBH₄)Low (Racemic mixture)Methanol (B129727) or Ethanol, Room Temperature
Lithium Aluminum Hydride (LiAlH₄)Low (Racemic mixture)Anhydrous Ether or THF, followed by aqueous workup
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)Syn-addition if a directing group is present, otherwise lowHigh pressure, Metal catalyst

This table presents typical outcomes for the reduction of acyclic ketones and is expected to be applicable to 5-cyclopentylpentan-2-one.

The primary synthetic challenge lies in achieving high stereoselectivity to access enantiomerically pure forms of this compound. Chiral alcohols are of immense importance in organic synthesis, serving as key building blocks for more complex molecules. fiveable.mewisdomlib.orgsigmaaldrich.com Therefore, the development of synthetic routes that provide access to single enantiomers of this alcohol is a key area of interest.

Emerging Methodologies for Enhanced Selectivity and Efficiency

Recent advancements in asymmetric synthesis offer powerful tools to overcome the challenge of stereoselectivity in the synthesis of chiral alcohols like this compound. hilarispublisher.com

Asymmetric Reduction: The catalytic asymmetric reduction of 5-cyclopentylpentan-2-one is a promising strategy. Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, can facilitate the transfer of hydrogen from a hydrogen source (e.g., H₂ or isopropanol) to the ketone in a stereoselective manner. hilarispublisher.com This can lead to high enantiomeric excesses of one enantiomer over the other.

Enzymatic Reactions: Biocatalysis has emerged as a green and highly selective method for the synthesis of chiral alcohols. rsc.orgnih.govnih.gov Ketoreductases, a class of enzymes, can reduce ketones with exceptional stereoselectivity, often approaching 100% enantiomeric excess. The use of whole-cell biocatalysts or isolated enzymes could provide an efficient route to both (R)- and (S)-5-Cyclopentylpentan-2-ol, depending on the specific enzyme used.

Dynamic Kinetic Resolution: For racemic mixtures of this compound, dynamic kinetic resolution (DKR) presents an elegant strategy to convert the entire mixture into a single enantiomer. mdpi.comencyclopedia.pub This process combines a lipase-catalyzed enantioselective acylation of one enantiomer with a transition metal-catalyzed racemization of the unreacted enantiomer, allowing for theoretical yields of up to 100% of the desired enantiomerically pure ester, which can then be hydrolyzed to the alcohol.

Exploration of Novel Chemical Transformations and Reaction Pathways

Beyond its synthesis, this compound can serve as a substrate for exploring a variety of chemical transformations characteristic of secondary alcohols. libretexts.org

Oxidation: The oxidation of this compound would yield 5-cyclopentylpentan-2-one. A range of oxidizing agents can be employed, from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more modern methods such as the Swern or Dess-Martin periodinane oxidations. wikipedia.orgorganic-chemistry.org The kinetics and mechanism of these oxidations could be studied with this substrate.

Dehydration: Acid-catalyzed dehydration of this compound is expected to produce a mixture of alkenes. chemguide.co.ukrsc.org The regioselectivity of this elimination reaction (Zaitsev vs. Hofmann products) and the potential for carbocation rearrangements would be of fundamental interest. The primary products would likely be 5-cyclopentylpent-1-ene and 5-cyclopentylpent-2-ene.

Substitution Reactions: The hydroxyl group of this compound can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions. A particularly interesting transformation is the Mitsunobu reaction, which allows for the inversion of stereochemistry at the C2 position by reaction with a nucleophile in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate. organic-chemistry.org

Potential for Rational Design of Related Compounds through Computational Methods

Computational chemistry provides powerful tools for the rational design of compounds related to this compound and for predicting their properties and reactivity. jstar-research.com Quantum chemical calculations can be used to model the transition states of synthetic reactions, helping to rationalize and predict the stereochemical outcomes of asymmetric syntheses. nih.gov

Computational Method Application Predicted Property
Density Functional Theory (DFT)Reaction mechanism studiesTransition state energies, reaction barriers, stereoselectivity
Molecular Mechanics (MM)Conformational analysisLowest energy conformations, steric hindrance
Quantitative Structure-Activity Relationship (QSAR)Property predictionBoiling point, solubility, lipophilicity (logP) malayajournal.org

This table provides examples of how computational methods could be applied to the study of this compound and related compounds.

By computationally screening different chiral catalysts and ligands, more efficient and selective synthetic routes can be designed. Furthermore, the physical and chemical properties of a series of related cycloalkylalkanols can be predicted, guiding the synthesis of new molecules with desired characteristics for applications in materials science or as synthetic intermediates.

Outlook on the Role of this compound in Fundamental Organic Chemistry Research

While not a compound of immediate industrial importance, this compound and its derivatives have the potential to play a significant role in fundamental organic chemistry research. Its relatively simple yet chiral structure makes it an ideal model substrate for:

Developing and benchmarking new stereoselective synthetic methods. The synthesis of enantiopure this compound can serve as a standard for evaluating the effectiveness of new catalysts and reagents for asymmetric synthesis.

Investigating the influence of the cyclopentyl group on reactivity. The steric and electronic effects of the distant cyclopentyl moiety on the reactivity of the secondary alcohol functionality can be systematically studied.

Probing reaction mechanisms. The well-defined stereocenter in this compound allows for detailed mechanistic studies of reactions involving this chiral center, such as substitution and elimination reactions.

Exploring structure-property relationships. By synthesizing a library of related long-chain cycloalkylalkanols, the influence of chain length and ring size on physical properties like melting point, boiling point, and solubility can be systematically investigated.

Q & A

Basic: What are the critical safety protocols for handling 5-Cyclopentylpentan-2-ol in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), long-sleeved lab coats, and safety goggles. Use impervious aprons for high-volume handling .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure.
  • Hygiene Practices: Avoid skin contact; wash hands thoroughly after handling. Contaminated clothing must be decontaminated before reuse .
  • Storage: Store in a cool, dry place away from oxidizers. Stability data from analogous alcohols (e.g., cyclopentanol derivatives) suggest refrigeration for long-term storage .

Basic: Which spectroscopic techniques are recommended for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to identify cyclopentyl proton environments (δ 1.2–2.1 ppm) and hydroxyl proton signals (broad peak near δ 1.5 ppm) .
  • IR Spectroscopy: Confirm the presence of -OH stretching (~3200–3600 cm1^{-1}) and cyclopentyl C-H bending (~1450 cm1^{-1}) .
  • Mass Spectrometry (MS): Characterize molecular ion peaks (expected m/z for C10_{10}H20_{20}O: 156.27) and fragmentation patterns .

Advanced: How can researchers address contradictory reports on the biological activity of this compound?

Answer:

  • Meta-Analysis: Systematically compare studies using PRISMA guidelines to identify confounding variables (e.g., solvent polarity, cell line specificity) .
  • Dose-Response Reevaluation: Reproduce assays with standardized concentrations (e.g., 1–100 µM) to isolate concentration-dependent effects .
  • Mechanistic Studies: Use knockout cell lines or enzyme inhibitors to validate target interactions, resolving discrepancies in activity .

Advanced: What experimental design frameworks are suitable for pharmacological studies of this compound?

Answer:

  • PICOT Framework:
    • Population: In vitro cancer cell lines (e.g., HeLa, MCF-7).
    • Intervention: Dose-dependent exposure (24–72 hours).
    • Comparison: Untreated controls vs. positive controls (e.g., cisplatin).
    • Outcome: IC50_{50} values, apoptosis markers (caspase-3 activation).
    • Time: Acute (24h) vs. chronic (72h) effects .
  • FINER Criteria: Ensure hypotheses are F easible, I nteresting, N ovel, E thical, and R elevant to metabolic pathway modulation .

Basic: What synthetic routes optimize yield and purity for this compound?

Answer:

  • Grignard Reaction: React cyclopentylmagnesium bromide with pentan-2-one, followed by acid quenching. Typical yields: 60–75% .
  • Catalytic Hydrogenation: Reduce 5-cyclopentylpent-2-en-2-ol using Pd/C (10% w/w) under H2_2 (1 atm). Purity >95% via fractional distillation .
  • Purification: Use silica gel chromatography (ethyl acetate/hexane, 1:4) to isolate product .

Advanced: How can computational modeling predict the environmental impact of this compound?

Answer:

  • QSAR Models: Predict biodegradability (e.g., EPI Suite) using logP (estimated ~3.2) and molecular weight (156.27 g/mol) .
  • Molecular Dynamics (MD): Simulate interactions with soil enzymes (e.g., hydrolases) to assess persistence .
  • Ecotoxicity: Cross-validate with experimental data from algae (e.g., Chlorella vulgaris) growth inhibition assays .

Basic: What are the stability guidelines for this compound under varying storage conditions?

Answer:

  • Temperature: Store at 2–8°C; degradation accelerates above 25°C (TGA data from analogous alcohols) .
  • Light Sensitivity: Use amber glassware to prevent photolytic decomposition .
  • Shelf Life: Monitor via periodic HPLC analysis; discard if purity drops below 90% .

Advanced: What strategies ensure reproducibility in catalytic studies using this compound?

Answer:

  • Detailed Protocols: Document catalyst activation (e.g., Ni/Al2_2O3_3 reduction under H2_2), solvent drying (molecular sieves), and reaction monitoring (GC-MS) .
  • Open Data: Share raw NMR spectra, chromatograms, and crystallographic data (if applicable) via repositories like Zenodo .
  • Negative Controls: Include blank reactions (no catalyst) and internal standards (e.g., dodecane for GC quantification) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.